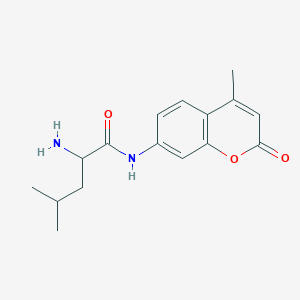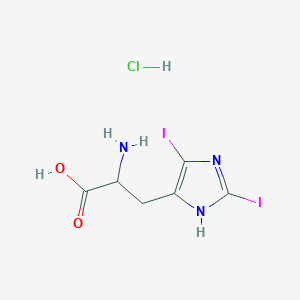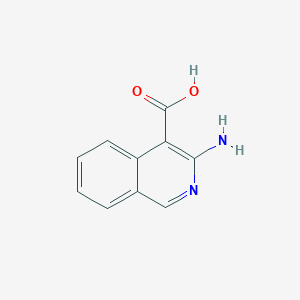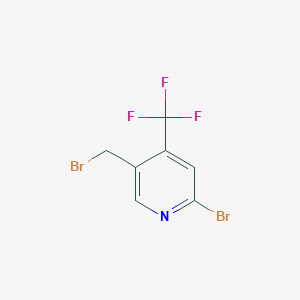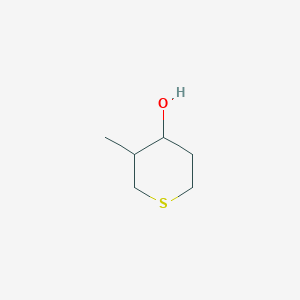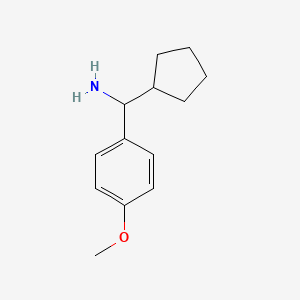
Cyclopentyl(4-methoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(4-methoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO. It is characterized by a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 4-methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentyl(4-methoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclopentylmethylamine with 4-methoxybenzaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation over a palladium catalyst can also be employed to achieve the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl(4-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methanamine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cyclopentyl(4-methoxyphenyl)ketone or Cyclopentyl(4-methoxyphenyl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentyl(4-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentyl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentyl(4-methoxyphenyl)methanol
- Cyclopentyl(4-methoxyphenyl)ketone
- Cyclopentyl(4-methoxyphenyl)carboxylic acid
Uniqueness
Cyclopentyl(4-methoxyphenyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methanamine moiety allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential therapeutic applications set it apart from structurally similar compounds .
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
cyclopentyl-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10,13H,2-5,14H2,1H3 |
Clave InChI |
MXCXFNDZRCOLQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


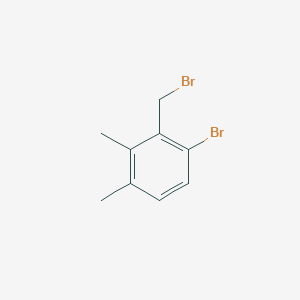
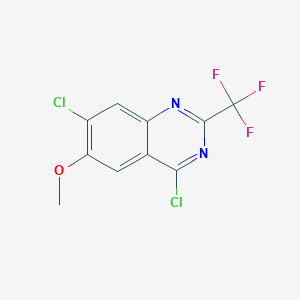
![7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
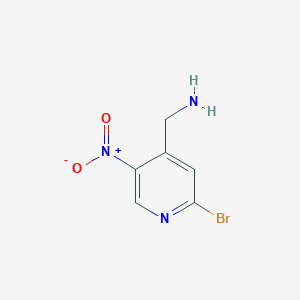
![5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13657353.png)
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)


